molecular formula C12H15NO2 B12799059 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone CAS No. 82918-98-7

3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone

Cat. No.: B12799059
CAS No.: 82918-98-7
M. Wt: 205.25 g/mol
InChI Key: WOOVUBIJEITYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone is a synthetically derived monocyclic β-lactam (2-azetidinone) compound. β-Lactams are a highly studied class of compounds, primarily known for their antibacterial and anti-β-lactamase activities, but they also show promise as building blocks for other nitrogen-containing compounds and in research for neurodegenerative diseases and coagulation therapy . This specific compound features a methoxy substituent at the 3-position of the azetidinone ring. It can be synthesized via a photochemical reaction between [(methyl)(methoxy)carbene]pentacarbonyl chromium(0)] and N-methylbenzylidenimine, a method that is stereospecific and proceeds under mild conditions . The structure of the synthesized compound is confirmed by spectral data, including an IR (CHCl3) absorption at 1750 cm⁻¹, characteristic of the β-lactam carbonyl stretch . As part of the azetidinone family, which includes cholesterol absorption inhibitors like ezetimibe, this compound is of interest for exploring new chemical entities and biological activities in medicinal chemistry research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

82918-98-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methoxy-1,3-dimethyl-4-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO2/c1-12(15-3)10(13(2)11(12)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

WOOVUBIJEITYNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone typically involves the reaction of N-methyl-2-phenylacetamide with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidinone ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

2-Azetidinones are commonly synthesized via Staudinger ketene-imine cycloaddition or Kinugasa reactions . For example:

  • Cycloaddition with Enoldiazoacetates :
    Copper-catalyzed [3 + 1]-cycloaddition between sulfilimines and enoldiazoacetates forms 2-azetidinones with methoxy and aryl substituents . For instance, methyl N-(p-chlorophenyl)-3-OTIPS-2-azetine-2-carboxylate (3 ) was synthesized using Cu(MeCN)₄PF₆ in dichloromethane (80% yield) .

  • Oxidative Cyclization :
    Oxidation of intermediates like (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone with peracetic acid and Na₃PO₄ yields acetoxyl derivatives .

Ring-Opening Reactions

The strained β-lactam ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring opening:

With Amines

  • Reaction with benzylamine in THF/water (1:1) produces monoamide derivatives (e.g., 6a,b ) in 85–93% yield .

  • N-Cyclohexyl-1,3-propanediamine selectively reacts at the primary amine site to form 7 (92% yield) .

With Amino Acids

  • L-Lysine methyl ester in dichloromethane regioselectively attacks the β-lactam carbonyl, forming 16 (90% yield, single diastereomer) .

Hydrolysis

  • In THF/water, esters hydrolyze to carboxylic acids (e.g., 17 ) .

Methoxy Group Modifications

  • Demethylation : CAN (cerium ammonium nitrate) selectively removes N-(4-methoxyphenyl) groups .

  • Oxidation : Methoxy groups on aryl rings can be oxidized to quinones under strong conditions (not directly observed but inferred from analogous systems).

Phenyl Group Reactions

  • Electrophilic Substitution : The para position of the phenyl group may undergo nitration or halogenation, though specific examples are not reported.

  • Hydrogenation : Catalytic hydrogenation could reduce the phenyl ring to cyclohexyl, but steric hindrance from the dimethyl groups may limit reactivity.

Phase-Transfer Catalysis

  • Quaternary ammonium salts (e.g., tetraethylammonium bromide) enhance oxidation efficiency in two-phase systems (e.g., ethyl acetate/water) .

Metal-Catalyzed Reactions

  • TiCl₄ facilitates cyclization reactions between sulfilimines and enoldiazoacetates .

Biological Activity and Derivatization

While not directly studied, similar 2-azetidinones show:

  • Antiproliferative Effects : 3-Vinylazetidin-2-ones inhibit tubulin polymerization (IC₅₀ = 8 nM in MCF-7 cells) .

  • Antimicrobial Activity : Derivatives with 4-substituted phenyl groups exhibit activity against Staphylococcus aureus and Candida albicans .

Key Mechanistic Insights

  • Steric Effects : The 1,3-dimethyl groups hinder nucleophilic attack at the β-lactam carbonyl, favoring regioselectivity in ring-opening reactions .

  • Electronic Effects : Electron-withdrawing substituents (e.g., CF₃) reduce enantioselectivity in cycloadditions .

Scientific Research Applications

Antimicrobial Activity

Various studies have demonstrated the antimicrobial properties of azetidinone derivatives, including 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone. For instance, a series of synthesized azetidinones exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds derived from azetidinones showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through its ability to inhibit cell proliferation in various cancer cell lines. Notably, studies have shown that azetidinone derivatives can act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells such as MCF-7 breast cancer cells . The antiproliferative effects were evaluated using the MTT assay, revealing significant cytotoxicity against these cancer cell lines.

Antimicrobial Efficacy Study

A study conducted by Ujjwal Sahoo et al. synthesized several novel azetidinone derivatives that were tested for antimicrobial activity. Among these, this compound showed promising results against a panel of bacterial strains, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity Investigation

In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on MCF-7 cells. The results indicated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its utility in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant antibacterial activity
Escherichia coliComparable MIC to ciprofloxacin
AnticancerMCF-7 breast cancer cellsInhibition of cell proliferation

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares substituents, melting points, and synthetic methods of structurally related azetidinones:

Compound Name / ID Substituents (Positions) Melting Point (°C) Synthesis Method Key Features Reference
3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone 3-OCH₃, 1/3-CH₃, 4-Ph N/A Cyclocondensation Steric hindrance from dimethyl groups
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) 1-(4-OCH₃Ph), 3-OPh, 4-Ph 188–189 Cyclocondensation via P₄O₁₀ High melting point due to phenoxy
3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) 3-(2,4-Cl₂PhO), 1-(4-OCH₃Ph), 4-Ph 150–152 Cyclocondensation via P₄O₁₀ Lower mp due to electron-withdrawing Cl
3-Hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one 3-OH, 4-(4-OHPh), 1-(4-OCH₃Ph) N/A Hydrolysis of phthalimido Polar hydroxyl groups enhance solubility
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (44) 4-FPh, 3,3-CH₃, 1-(SO₂MePh) N/A Oxidation of methylthio Sulfonyl group improves metabolic stability

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) increase melting points (e.g., 3a: 188–189°C), while electron-withdrawing groups (e.g., Cl in 3b) reduce melting points .
  • Hydroxyl groups (e.g., 3-hydroxy in ) improve solubility but may decrease metabolic stability.

Biological Activity

3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone is a compound belonging to the azetidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound features a four-membered azetidinone ring with specific substitutions that influence its biological activity. The presence of a methoxy group at the 3-position and dimethyl groups at the 1 and 3 positions contribute to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Candida albicans8
Aspergillus niger16

The compound's antimicrobial action is attributed to its ability to inhibit cell wall synthesis and disrupt membrane integrity, as evidenced by studies showing its effect on bacterial growth inhibition .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (μM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests potential utility in cancer therapy, particularly for tumors sensitive to microtubule-targeting agents.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit β-lactamases, enzymes that confer antibiotic resistance .
  • Cell Cycle Modulation : It disrupts normal cell cycle progression in cancer cells, leading to apoptosis .
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study conducted by Desai et al. demonstrated that derivatives of azetidinones, including this compound, showed significant antibacterial activity against resistant strains of bacteria such as MRSA .
  • Cancer Research : A study published in MDPI reported that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 10 μM. The study further elucidated its mechanism involving apoptosis induction through caspase activation .

Q & A

Q. What are the established synthetic routes for 3-Methoxy-1,3-dimethyl-4-phenyl-2-azetidinone, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P₂O₄) as a catalyst. Optimal conditions include refluxing in anhydrous solvents like dichloromethane, with yields reaching up to 88% for structurally similar azetidinones. Side products may arise from competing pathways, such as incomplete ring closure or oxidation, necessitating purification via column chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions, with methoxy groups typically resonating at δ 3.2–3.5 ppm and carbonyl carbons at δ 170–180 ppm. For example, 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one shows distinct splitting patterns for trans-configurations .
  • Elemental analysis : Validate purity by matching calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .

Q. How can researchers assess the stability of this compound under acidic or basic conditions?

Stability studies involve exposing the compound to HCl or HBr in chloroform. For example, 3-methoxy-1,2,4-triazine oxides showed no reaction with HBr, recovering 92–95% starting material, suggesting azetidinone derivatives may similarly resist nucleophilic attack under mild conditions .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity observed in azetidinone synthesis?

Trans-selectivity in cyclocondensation reactions is attributed to steric hindrance between substituents during imine-carboxylic acid coupling. Computational studies (e.g., HF/6-31G level) support transition-state models where bulky groups adopt anti-periplanar geometries to minimize strain .

Q. How do computational methods aid in predicting reactivity or regioselectivity for derivatives?

Density functional theory (DFT) calculations can map potential energy surfaces for ring-opening reactions. For example, silylated nucleophiles preferentially attack azetidinones at less hindered positions (e.g., N(1) vs. N(3)), as shown in studies of analogous heterocycles .

Q. What strategies resolve contradictions in reported melting points or spectral data for azetidinone derivatives?

Discrepancies may arise from polymorphic forms or solvent-dependent crystallization. Cross-validate data using:

  • DSC/TGA : Detect polymorph transitions or decomposition.
  • High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
  • Reproducibility protocols : Standardize solvent systems (e.g., ethanol/water recrystallization) .

Q. How can researchers optimize catalytic systems for asymmetric azetidinone synthesis?

Screen chiral Lewis acids (e.g., NbCl₄ or SnCl₄) in polar aprotic solvents like acetonitrile. Kinetic resolution via enantioselective ring-opening has been achieved for related β-lactams, with ee values >90% under optimized conditions .

Q. What role does the methoxy group play in modulating biological activity or intermolecular interactions?

While direct pharmacological data for this compound is limited, analogs like 4-thiazolidinones show methoxy groups enhancing binding to enzyme active sites (e.g., cyclooxygenase-2) via H-bonding or hydrophobic interactions. Docking studies can predict target affinity .

Methodological Considerations

Q. How should researchers handle crystallographic data refinement for azetidinone derivatives?

Use SHELXL for high-resolution data (d-spacing <1.0 Å) and twinned crystals. Key parameters include:

  • TWIN/BASF commands : For handling pseudo-merohedral twinning.
  • Rigid-body refinement : Initialize with isotropic displacement parameters .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Ventilation : Use fume hoods for P₂O₄ or silylation agents.
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
  • Spill management : Neutralize acids/bases with NaHCO₃ or citric acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.